![molecular formula C21H28N2O4S B3907810 1-(3-ethoxy-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3907810.png)
1-(3-ethoxy-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Overview
Description
1-(3-ethoxy-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is also known as EMBP and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mechanism of Action
The mechanism of action of EMBP is not fully understood. However, it is believed to interact with certain receptors in the brain, including the 5-HT1A receptor. This interaction results in the modulation of neurotransmitter release, which can have a significant impact on various physiological and biochemical processes in the body.
Biochemical and Physiological Effects:
EMBP has been shown to have a range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of blood pressure, and the modulation of immune function. EMBP has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
EMBP has several advantages as a research tool. It is a highly specific compound that can be used to target specific receptors in the brain. It is also relatively easy to synthesize, which makes it a cost-effective option for research. However, there are also limitations to the use of EMBP in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of EMBP on the body are not fully understood, which can make it difficult to predict potential side effects.
Future Directions
There are several potential future directions for research involving EMBP. One area of interest is its potential applications in the treatment of various neurological and psychiatric conditions. EMBP has been shown to have an impact on neurotransmitter release, which may have potential applications in the treatment of conditions such as depression and anxiety. Another area of interest is the development of new compounds that are based on the structure of EMBP. These compounds may have improved efficacy and fewer side effects compared to EMBP. Finally, further research is needed to fully understand the mechanism of action of EMBP and its impact on the body. This research may lead to the development of new treatments for a range of conditions.
In conclusion, 1-(3-ethoxy-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained interest in the scientific community due to its potential applications in research. Its mechanism of action, biochemical and physiological effects, and future directions in research make it a promising compound for the development of new treatments for a range of conditions. However, further research is needed to fully understand its impact on the body and its potential applications in the treatment of various conditions.
Scientific Research Applications
EMBP has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to interact with certain receptors in the brain. This interaction has been shown to have an impact on various physiological and biochemical processes in the body.
properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-4-27-21-15-18(7-10-20(21)26-3)16-22-11-13-23(14-12-22)28(24,25)19-8-5-17(2)6-9-19/h5-10,15H,4,11-14,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVBMFBAIWGXHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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